(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Catalog No.
S6504531
CAS No.
2751611-75-1
M.F
C8H12ClNO3S
M. Wt
237.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride

CAS Number

2751611-75-1

Product Name

(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.7
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride is an organic compound that belongs to the category of sulfonyl chlorides. It is also known as BOMSCl. The compound consists of a sulfonic acid group attached to a molecule of methanesulfonyl chloride. The butyl group is located on the oxazole ring, which makes up the rest of the compound. The molecular formula for BOMSCl is C10H14ClNO3S, and its molar mass is 261.74 g/mol.
BOMSCl was first synthesized in 2010 by Ghosh et al. The authors synthesized the compound as part of a study on the reaction of amides with methanesulfonyl chloride. Since then, BOMSCl has gained attention as a potential reagent for synthetic chemistry.
The physical and chemical properties of BOMSCl have been studied and documented in various scientific publications. BOMSCl is a white to off-white solid with a melting point of 55-59°C. It is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. BOMSCl is reactive in water and reacts with water to produce methanesulfonic acid and HCl. The compound is stable under normal conditions but should be stored in a dry and cool environment. BOMSCl has a boiling point of 330°C.
BOMSCl can be synthesized by the reaction of 3-butyl-5-hydroxymethyl-1,2-oxazole with methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine. The resulting BOMSCl can be purified by recrystallization or column chromatography.
The compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). NMR spectroscopy provides information on the molecular structure of BOMSCl, while FTIR spectroscopy can identify functional groups present in the compound. MS can be used to determine the molecular weight of BOMSCl.
Various analytical methods have been used to detect BOMSCl in aqueous and organic solutions. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantification of BOMSCl in solutions. Gas chromatography with mass spectrometry (GC-MS) can also be used to detect and identify BOMSCl in complex samples.
There is limited research on the biological properties of BOMSCl. However, in vitro studies have shown that BOMSCl has antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The exact mechanism of action is unknown but may involve inhibition of cell wall synthesis or disruption of the bacterial membrane.
BOMSCl is a reactive compound and should be handled with care. It is harmful if ingested or inhaled and may cause skin and eye irritation. Safety precautions should be taken when using BOMSCl in scientific experiments. Appropriate protective equipment such as gloves, goggles, and lab coats should be worn.
BOMSCl has various applications in synthetic chemistry. It can be used as a reagent for the synthesis of sulfonamide derivatives, which have applications in medicinal chemistry. BOMSCl can also be used for the selective sulfonylation of alcohols and amines. This reaction is useful in the synthesis of complex organic molecules.
Research on BOMSCl is ongoing, and scientists are exploring its potential applications in various fields of research and industry. Recent studies have focused on the synthesis of new sulfonamide derivatives using BOMSCl and its applications in organic synthesis.
BOMSCl has potential implications in various fields of research and industry. It can be used in the synthesis of new drugs and agrochemicals. BOMSCl can also be used in the production of polymers and materials with unique properties.
Despite its potential applications, BOMSCl has some limitations. The compound is expensive and not widely available. Future research should focus on developing more efficient and cost-effective methods for the synthesis of BOMSCl. In addition, further studies are needed on the toxicity and safety of BOMSCl in different contexts.
1. Developing new reactions for the applications of BOMSCl in organic synthesis.
2. Exploration of the use of BOMSCl in the synthesis of novel agrochemicals and drugs.
3. Development of more efficient and cost-effective synthetic methods for BOMSCl.
4. Investigation of the use of BOMSCl in materials science.
5. Further studies on the biological activity of BOMSCl and its potential use in medicine.
6. Development of new analytical methods for the detection and quantification of BOMSCl in complex samples.
7. Exploration of the use of BOMSCl in the synthesis of nanomaterials with unique properties.
8. Developing applications of BOMSCl to replace hazardous reagents in various chemical reactions.
9. Exploration of the use of BOMSCl for the selective sulfonylation of amines and alcohols.
10. Investigation of the potential of BOMSCl for industrial scale applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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